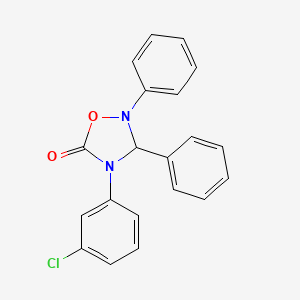![molecular formula C22H12Cl2N4OS B15022106 5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15022106.png)
5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidine ring fused to a pyridine ring, with various substituents such as amino, chlorophenyl, and dicarbonitrile groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The initial step involves the reaction of a suitable amine with a carbonyl compound to form a thiazolidine ring. This reaction is usually carried out under acidic or basic conditions.
Cyclization with Pyridine: The thiazolidine intermediate is then reacted with a pyridine derivative to form the fused thiazolidino[3,2-a]pyridine ring system. This step often requires the use of a dehydrating agent to facilitate cyclization.
Introduction of Substituents: The final step involves the introduction of the amino, chlorophenyl, and dicarbonitrile groups through various substitution reactions. These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazolidine or pyridine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学研究应用
5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest in biological research.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: The compound can influence gene expression, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
- 5-Amino-7-(4-bromophenyl)-2-[(4-bromophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile
- 5-Amino-7-(4-methylphenyl)-2-[(4-methylphenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile
Uniqueness
The uniqueness of 5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile lies in its specific substituents, which impart distinct chemical and biological properties. The presence of chlorophenyl groups, in particular, may enhance its biological activity compared to similar compounds with different substituents.
属性
分子式 |
C22H12Cl2N4OS |
|---|---|
分子量 |
451.3 g/mol |
IUPAC 名称 |
(2Z)-5-amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C22H12Cl2N4OS/c23-14-5-1-12(2-6-14)9-18-21(29)28-20(27)16(10-25)19(17(11-26)22(28)30-18)13-3-7-15(24)8-4-13/h1-9,19H,27H2/b18-9- |
InChI 键 |
VAMXNSAQFSUZDS-NVMNQCDNSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)Cl)C#N)N)Cl |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)Cl)C#N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15022031.png)
![1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B15022036.png)

![2-chloro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15022053.png)

![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B15022067.png)
![2,6-di-tert-butyl-4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B15022070.png)
![4-[(4-chlorobenzyl)oxy]-N'-{(Z)-[2-(prop-2-en-1-yloxy)phenyl]methylidene}benzohydrazide](/img/structure/B15022075.png)
![1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B15022079.png)

![3-[(4-Chlorobenzyl)sulfanyl]-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B15022096.png)
![N-(4-bromophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022104.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022112.png)
![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B15022117.png)
